Propene-2-13C

Mass Spectrometry Mechanistic Studies Isotopic Tracing

Propene-2-13C (CAS 37020-81-8) delivers 99 atom % 13C enrichment exclusively at the C-2 (methine) position, enabling unambiguous single-atom tracking in metabolic flux analysis, catalytic mechanism studies, and polymer chain-end characterization. Unlike unlabeled propene or uniformly labeled 13C3-propene—which generate complex isotopomer distributions or absent signal—this site-specific label provides a clean, interpretable 13C NMR probe and a quantitative MS/MS fragmentation benchmark (81% C-2 retention in [C2H3]+). Essential for researchers demanding unequivocal carbon fate determination.

Molecular Formula C3H6
Molecular Weight 43.07 g/mol
CAS No. 37020-81-8
Cat. No. B1601853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropene-2-13C
CAS37020-81-8
Molecular FormulaC3H6
Molecular Weight43.07 g/mol
Structural Identifiers
SMILESCC=C
InChIInChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3+1
InChIKeyQQONPFPTGQHPMA-LBPDFUHNSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propene-2-13C (CAS 37020-81-8) for Site-Specific Isotopic Tracing and NMR Applications


Propene-2-13C (CAS 37020-81-8) is a stable isotope-labeled analog of propene in which the carbon-13 isotope is incorporated exclusively at the C-2 (methine) position of the molecule . With a molecular formula of CH3^13CH=CH2 and a molecular weight of 43.07 g/mol, it exhibits physical properties including a boiling point of -47.7 °C and a melting point of -185 °C . The compound is supplied as a gas with a vapor density of 1.48 relative to air and is typically offered at isotopic purity of 99 atom % 13C .

Why Generic Propene Substitution Fails for 13C-Labeled Propene Isomers


In isotopic labeling studies, the substitution of Propene-2-13C with unlabeled propene or with uniformly labeled ^13C_3-propene fundamentally alters the experimental outcome. The site-specific placement of the ^13C label at the C-2 position enables the unambiguous tracking of the fate of that specific carbon atom through chemical reactions or biological pathways [1]. Generic substitution would either eliminate the isotopic signal entirely (unlabeled propene) or produce a complex, overlapping isotopomer distribution that obscures position-specific information (uniformly labeled ^13C_3-propene) [2]. This is critical in mechanistic studies where the identity and origin of reaction products or metabolites must be precisely determined.

Quantitative Differentiation of Propene-2-13C Against Closest Analogs


Mass Spectrometry Fragmentation: C-2 Retention in [C2H3]+ Fragment Ion

In electron impact mass spectrometry, the site-specific label at C-2 allows for the precise determination of skeletal rearrangement pathways. Propene-2-13C exhibits 81% retention of the C-2 atom in the [C2H3]+ fragment ion at 70 eV electron energy, which decreases to 75% C-2 retention at low electron energies [1]. This quantifies the extent of carbon scrambling versus positional integrity during fragmentation, a key metric for interpreting mass spectra of labeled compounds.

Mass Spectrometry Mechanistic Studies Isotopic Tracing

Isotopic Purity and Molecular Mass Differentiation

Commercial Propene-2-13C is specified with an isotopic purity of 99 atom % 13C at the C-2 position, resulting in a precise molecular weight increase of 1 Da compared to unlabeled propene (M+1 mass shift) . In contrast, lower-grade alternatives may be specified at 95% minimum purity, introducing significant uncertainty in quantitative MS or NMR experiments . This 4% difference in isotopic enrichment translates directly to a proportional reduction in signal-to-noise and quantitation accuracy.

Quality Control Procurement Analytical Standards

Site-Specific Labeling Enables Mechanistic Tracing of Individual Carbon Atoms

Position-specific ^13C labeling at C-2 allows researchers to distinguish between the fate of the initial substance and its metabolites, a capability not possible with uniformly labeled analogs [1]. This approach enabled the calculation of a divergence index reflecting the convergence or divergence of pathways for carbon from different molecular positions during microbial utilization [1]. The site-specific signal from Propene-2-13C provides unambiguous identification of reaction pathways involving the C-2 atom.

Metabolic Flux Analysis Reaction Mechanism Position-Specific Labeling

Optimal Research Applications for Propene-2-13C


Mechanistic Studies of Olefin Rearrangement and Fragmentation

The 81% C-2 retention in the [C2H3]+ fragment ion provides a critical quantitative benchmark for mass spectrometry-based studies of gas-phase ion chemistry and skeletal rearrangement [1]. Researchers can use this known scrambling rate to correct for carbon migration when analyzing the fragmentation of larger propene-derived molecules.

Precise Metabolic Flux and Tracer Experiments

With 99 atom % ^13C enrichment, Propene-2-13C enables high-sensitivity tracing of the C-2 carbon atom through biological or catalytic transformations . The site-specific label allows differentiation between the parent compound and its metabolites, essential for flux analysis where uniform labeling would obscure position-specific information [1].

NMR Spectroscopy and Catalyst Mechanistic Probes

The distinct ^13C NMR signal from the C-2 position provides a clean, interpretable probe for studying olefin interactions with catalysts, zeolites, and metal surfaces [2]. This is particularly valuable in polymer chemistry for investigating regioselectivity and chain-end structures where natural abundance ^13C NMR signals are too weak or complex.

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